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Compound of Interest

(4-Methyl-1H-imidazol-2-
Compound Name:
yl)methanamine

cat. No.: B1591673

This in-depth technical guide provides a comprehensive overview of (4-Methyl-1H-imidazol-2-
yl)methanamine, a heterocyclic amine of significant interest to researchers in drug discovery
and medicinal chemistry. This document details its commercial availability, provides a reliable,
step-by-step synthesis protocol, and explores its potential applications as a scaffold for novel
therapeutics, particularly targeting histamine and dopamine receptors.

Commercial Availability and Sourcing

Direct commercial availability of (4-Methyl-1H-imidazol-2-yl)methanamine is limited. A
thorough search of major chemical supplier catalogs, including Sigma-Aldrich, indicates that
this specific primary amine is not a stock item. However, its N-methylated derivative, N-Methyl-
1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride, is available, suggesting that the
core scaffold is accessible.

For researchers requiring the primary amine, custom synthesis is the most viable route. The
key precursor for this synthesis, 4-methyl-1H-imidazole-2-carbaldehyde, is readily available
from commercial suppliers such as Sigma-Aldrich and Chem-Impex. This availability makes the
synthesis of the target compound a straightforward process for a proficient organic chemist.

Table 1: Key Precursor Availability
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Compound Name CAS Number Typical Suppliers

4-Methyl-1H-imidazole-2-

113825-16-4 Sigma-Aldrich, Chem-Impex
carbaldehyde

Recommended Synthesis Protocol: Reductive
Amination

The most efficient and reliable method for the synthesis of (4-Methyl-1H-imidazol-2-
yl)methanamine is the reductive amination of 4-methyl-1H-imidazole-2-carbaldehyde. This
two-step, one-pot reaction involves the formation of an intermediate imine, which is then
reduced to the desired primary amine.

Experimental Protocol

Materials:

4-Methyl-1H-imidazole-2-carbaldehyde

o Ammonium acetate (CHsCOONHa)

e Sodium cyanoborohydride (NaBHsCN)

o Methanol (MeOH)

e Dichloromethane (DCM)

e Saturated aqueous sodium bicarbonate solution (NaHCO3)

e Brine (saturated aqueous NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
» Round-bottom flask

e Magnetic stirrer

o Standard glassware for extraction and filtration
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Procedure:

e Imine Formation:

o To a solution of 4-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in methanol (0.2 M) in a
round-bottom flask, add ammonium acetate (10 eq).

o Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

¢ Reduction:

o To the stirring solution containing the in-situ formed imine, add sodium cyanoborohydride
(1.5 eq) portion-wise. Caution: Sodium cyanoborohydride is toxic and should be handled
in a well-ventilated fume hood.

o Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass
Spectrometry (LC-MS).

o Work-up and Purification:

o Once the reaction is complete, concentrate the mixture under reduced pressure to remove
the methanol.

o Partition the residue between dichloromethane and a saturated aqueous solution of
sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

o Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate
or sodium sulfate.

o Filter the drying agent and concentrate the organic solvent under reduced pressure to
obtain the crude product.

o The crude (4-Methyl-1H-imidazol-2-yl)methanamine can be purified by column
chromatography on silica gel using a gradient of dichloromethane and methanol with a
small percentage of triethylamine (e.g., 0.5-1%) to prevent streaking.
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Caption: Synthetic workflow for (4-Methyl-1H-imidazol-2-yl)methanamine.

Applications in Drug Discovery

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs and clinical candidates.[1] The 2-aminomethyl-4-methylimidazole core of the
title compound is a valuable building block for the synthesis of ligands targeting various G-
protein coupled receptors (GPCRS), ion channels, and enzymes.

Histamine Hsz Receptor Antagonists

The histamine Hs receptor is a presynaptic autoreceptor that modulates the release of
histamine and other neurotransmitters in the central nervous system. Antagonists of the Hs
receptor have shown therapeutic potential for the treatment of cognitive disorders, attention-
deficit/hyperactivity disorder (ADHD), and Alzheimer's disease. The imidazole ring is a key
pharmacophoric element for Hs receptor ligands.[2][3][4][5][6][7] The (4-Methyl-1H-imidazol-2-
yl)methanamine scaffold can be elaborated to generate potent and selective Hs receptor
antagonists.
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Caption: Simplified signaling pathway of the histamine Hs receptor.
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Dopamine D3 Receptor Ligands

The dopamine Ds receptor is implicated in the pathophysiology of several neuropsychiatric
disorders, including schizophrenia and substance abuse.[8][9] Selective Ds receptor ligands
are sought after as potential therapeutics with improved side-effect profiles compared to
existing antipsychotics. A series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole
derivatives have been synthesized and shown to possess high affinity for dopamine D2 and D3
receptors.[10] This indicates that the (4-Methyl-1H-imidazol-2-yl)methanamine core can
serve as a foundation for the development of novel dopamine receptor modulators.

Conclusion

While not readily available off-the-shelf, (4-Methyl-1H-imidazol-2-yl)methanamine is a highly
accessible and valuable building block for medicinal chemists. The straightforward synthesis
from a commercially available precursor, coupled with the demonstrated potential of its scaffold
in targeting key receptors like histamine Hs and dopamine Ds, makes it a compound of
significant interest for the development of next-generation therapeutics for neurological and
psychiatric disorders. This guide provides the necessary foundational information for
researchers to confidently incorporate this versatile molecule into their drug discovery
programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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